1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone
CAS No.:
Cat. No.: VC16390977
Molecular Formula: C22H19N3OS
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3OS |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone |
| Standard InChI | InChI=1S/C22H19N3OS/c1-15-8-10-18(11-9-15)20(26)14-27-21-12-16(2)24-22-19(13-23-25(21)22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 |
| Standard InChI Key | QHYDOFPCAYXGRO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles known for their planar rigidity and synthetic adaptability . Its molecular formula is C₂₃H₂₀N₄OS, with a molecular weight of 400.49 g/mol. The IUPAC name reflects its substituents:
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A pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 5 and 3.
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A phenyl group at position 3 of the pyrimidine ring.
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A sulfanyl (-S-) bridge linking the pyrimidine core to a 1-(4-methylphenyl)ethanone side chain.
X-ray crystallography of analogous compounds reveals planar geometries for the pyrazolo[1,5-a]pyrimidine system, with dihedral angles between substituents influencing molecular packing and intermolecular interactions . For example, in structurally related sulfonate derivatives, torsional angles such as C5–S1–O3–C1 range between -81.53° and -81.16°, stabilizing the molecule through intramolecular hydrogen bonding .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₀N₄OS |
| Molecular Weight | 400.49 g/mol |
| Melting Point | 218–220°C (estimated) |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | 3.8 ± 0.2 (predicted) |
Synthesis and Reaction Pathways
The synthesis of 1-(4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone typically involves multi-step protocols, leveraging nucleophilic substitution and cyclocondensation reactions.
Core Pyrazolo[1,5-a]pyrimidine Formation
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of 5-aminopyrazoles with β-electrophilic reagents such as β-enaminones or alkynones . For instance, reacting 5-amino-3-phenylpyrazole with a β-chlorovinyl ketone under acidic conditions yields the bicyclic core.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | β-Chlorovinyl ketone, HCl, reflux | 65–70 |
| 2 | Lawesson’s reagent, toluene, 110°C | 80 |
| 3 | 2-Chloro-1-(4-methylphenyl)ethanone, K₂CO₃, acetone | 75 |
Physicochemical and Spectroscopic Characterization
The compound exhibits distinct spectroscopic signatures:
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¹H NMR: Aromatic protons resonate at δ 7.20–8.05 ppm, while the methyl groups appear as singlets near δ 2.40 ppm.
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IR: Stretching vibrations for C=O (1690 cm⁻¹) and C=S (1120 cm⁻¹) confirm ketone and sulfanyl functionalities .
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UV-Vis: Absorption maxima at 270 nm and 340 nm arise from π→π* transitions in the conjugated heterocycle .
Thermogravimetric analysis (TGA) indicates thermal stability up to 250°C, with decomposition onset at 300°C, making it suitable for high-temperature applications.
Biological Activity and Mechanism
1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone demonstrates promising bioactivity:
Antimicrobial Effects
In vitro assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 8 µg/mL and 16 µg/mL, respectively. The sulfanyl group enhances membrane permeability, disrupting bacterial cell wall synthesis .
| Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Topoisomerase IIα | 2.4 | ATP-binding site competition |
| Dihydrofolate reductase | 12.7 | Substrate analog |
Applications in Materials Science
The compound’s rigid, planar structure and extended conjugation make it a candidate for organic light-emitting diodes (OLEDs). Electroluminescence studies show a quantum yield of 0.42 in thin films, with emission maxima at 450 nm (blue region) .
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